xP2 protein
Description
Properties
CAS No. |
147954-89-0 |
|---|---|
Molecular Formula |
C15H23ClN2O4 |
Origin of Product |
United States |
Molecular and Genetic Aspects of Xp2 Protein
Gene Identification and Genomic Organization
The gene encoding the xP2 protein in Xenopus laevis is designated as p2. The protein itself is a 439-amino acid secretory polypeptide, distinguished by the presence of two P-domains. nih.govebi.ac.uk The P-domain is a cysteine-rich module that has been identified in a variety of polypeptides and is structurally similar to epidermal growth factor (EGF) and EGF-like repeats. nih.gov
While the p2 gene has been identified, detailed information regarding its specific chromosomal locus and complete genomic organization, including its exon-intron structure, is not extensively documented in publicly available scientific literature. Similarly, a comprehensive list of orthologs in other species has not been fully established.
Transcriptional Regulation and mRNA Expression Profiles in Tissues
The expression of the p2 gene exhibits a distinct tissue specificity. Initial studies using the polymerase chain reaction revealed that the precursor for the xP2 polypeptide is synthesized in the skin of Xenopus laevis. nih.gov Further immunohistochemical analysis has shown immunoreactivity in the granular glands of the skin as well as the epidermis, suggesting a potential role as a growth factor in the germinal layer. nih.gov
In contrast to other P-domain peptides, such as spasmolytic polypeptides, the mRNA of the p2 gene is not detected in the stomach or the pancreas. nih.gov This specific expression pattern suggests a specialized function for the this compound, likely related to skin physiology and protection.
While the tissue-specific expression of p2 mRNA is established, the precise transcriptional regulatory mechanisms, including specific promoters, enhancers, and transcription factors that govern its expression, have not yet been fully elucidated. General studies on gene regulation in Xenopus laevis have identified various transcription factors, such as TFAP2, that play crucial roles in epidermis and neural crest cell gene expression, but their direct interaction with the p2 gene has not been specifically reported. nih.gov
Table 1: mRNA Expression of the p2 Gene in Xenopus laevis Tissues
| Tissue | Expression Level | Source |
| Skin | Detected | nih.gov |
| Stomach | Not Detected | nih.gov |
| Pancreas | Not Detected | nih.gov |
Post-Transcriptional and Translational Control Mechanisms of this compound
The regulatory landscape of protein production extends beyond transcription to include post-transcriptional and translational control. For secretory proteins like xP2, these mechanisms are critical for ensuring proper synthesis, folding, and transport.
Post-transcriptional regulation in eukaryotes can involve processes such as alternative splicing, mRNA stability, and RNA editing. In Xenopus embryos, for instance, the EDEN (embryo deadenylation element)-dependent deadenylation process, mediated by the EDEN-binding protein (EDEN-BP), is a known post-transcriptional regulatory mechanism that affects the stability of certain mRNAs. nih.gov
Translational control, the regulation of mRNA translation into protein, is also a key regulatory point. In Xenopus oocytes and embryos, the translation of many mRNAs is regulated, often in response to developmental cues. nih.govuevora.pt For secretory proteins, this process is intricately linked to their entry into the secretory pathway. The synthesis of secretory proteins typically involves a signal peptide at their N-terminus, which is recognized by the signal recognition particle (SRP). This interaction targets the ribosome-nascent chain complex to the endoplasmic reticulum, where translation continues and the protein is translocated into the lumen. xenbase.org
However, specific studies detailing the post-transcriptional and translational control mechanisms governing the this compound are currently lacking in the scientific literature. While general principles of secretory protein synthesis in Xenopus laevis are understood, the specific regulatory elements and factors that modulate the stability and translation of p2 mRNA remain to be identified.
Structural Elucidation and Domain Architecture of Xp2 Protein
Primary Sequence Analysis and P-Domain Motif Characterization
The primary structure of the xP2 protein, cataloged under UniProt accession number P17437, reveals a precursor protein of 439 amino acids. A signal peptide, spanning residues 1-22, directs the protein for secretion, after which the mature chain of 417 residues (23-439) is processed. The defining feature of xP2 is the presence of two tandem P-domains. This domain, also referred to as the trefoil domain, is a highly conserved structural motif.
The canonical P-domain is characterized by a conserved framework of cysteine residues that form a specific pattern of disulfide bonds, contributing to the domain's compact and stable three-looped structure. In xP2, these domains are predicted to be linked by disulfide bonds at positions 351-377, 361-376, 371-388, 398-424, 408-423, and 418-435. The P-domain motif is crucial for the biological activities of trefoil factors, which are often implicated in mucosal protection and repair. The presence of two such domains in xP2 suggests a potentially enhanced or multifaceted functional capacity.
| Feature | Residue Range | Description |
|---|---|---|
| Signal Peptide | 1-22 | Directs the protein for secretion. |
| Mature Protein | 23-439 | The processed, functional form of the protein. |
| P-domain 1 (predicted) | Approx. 340-390 | First cysteine-rich trefoil motif. |
| P-domain 2 (predicted) | Approx. 390-440 | Second cysteine-rich trefoil motif. |
Predictive Modeling of Secondary and Tertiary Structures
In the absence of direct experimental structures for xP2, predictive modeling serves as a valuable tool for gaining insights into its three-dimensional architecture. Various online servers and software packages can be employed for this purpose.
Secondary structure prediction for xP2, utilizing tools such as JPred4 or RaptorX, would likely indicate the presence of β-strands and turns within the P-domains, consistent with the known structures of other trefoil factors. These regions of ordered secondary structure are interspersed with loops, contributing to the characteristic three-leaf clover shape of the domain.
For tertiary structure prediction, homology modeling is a powerful approach, given the conserved nature of the P-domain. Servers like SWISS-MODEL can utilize the experimentally determined structures of homologous trefoil factors (e.g., TFF1, TFF2, TFF3) as templates to build a three-dimensional model of the xP2 P-domains. Such models would be instrumental in visualizing the spatial arrangement of the cysteine residues and the disulfide bond connectivity that underpins the domain's stability. The quality and reliability of a homology model are highly dependent on the sequence identity between the target (xP2) and the template.
| Modeling Type | Methodology | Predicted Features for xP2 |
|---|---|---|
| Secondary Structure Prediction | Algorithms like JPred4, RaptorX analyze the amino acid sequence to predict local structural elements. | Predominantly β-strands and turns within the P-domains, connected by loops. |
| Tertiary Structure Prediction (Homology Modeling) | Utilizes experimentally determined structures of homologous proteins (e.g., other trefoil factors) as templates. | A compact, three-looped structure for each P-domain, stabilized by disulfide bonds. |
Experimental Approaches for High-Resolution Structural Determination
While predictive models offer valuable hypotheses, definitive structural information is obtained through experimental techniques. The following subsections outline the primary methods for high-resolution structural determination and their potential application to the this compound.
X-ray Crystallography of this compound
X-ray crystallography is a cornerstone technique for determining the atomic-resolution three-dimensional structure of proteins. The process involves crystallizing the purified protein and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. For xP2, obtaining well-ordered crystals would be a critical and potentially challenging step, as is common for many secreted and glycosylated proteins. However, the successful crystallization of other trefoil factors provides a basis for optimism and suggests potential starting points for crystallization screening. A high-resolution crystal structure of xP2 would provide precise details of the P-domain fold, the conformation of the linker region between the two domains, and any potential intermolecular interactions within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
NMR spectroscopy is a powerful method for studying the structure and dynamics of proteins in solution, providing information that is complementary to the static picture offered by X-ray crystallography. For a protein of xP2's size, NMR studies could elucidate the solution structure of the individual P-domains and provide insights into their flexibility and conformational dynamics. NMR can be particularly valuable for characterizing the dynamic nature of the linker region between the two P-domains and for identifying any transient interactions between them. The structures of several other trefoil factors have been successfully determined using NMR, demonstrating the feasibility of this approach for P-domain-containing proteins.
Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and assemblies in a near-native state. For a protein of xP2's size, single-particle cryo-EM would likely be most applicable if it forms stable oligomers or is part of a larger complex. Given that some trefoil factors are known to form dimers and interact with other proteins and mucins, cryo-EM could be a valuable tool for investigating the quaternary structure of xP2 and its potential interactions with binding partners. This technique would be particularly advantageous if xP2 proves difficult to crystallize or if it exists in multiple conformational states when complexed with other molecules.
Functional Characterization and Biological Roles of Xp2 Protein
Role in Epidermal Development and Tissue Homeostasis
The synthesis of the xP2 protein occurs within the skin, a critical site for its proposed functions. nih.gov Research utilizing a polyclonal antiserum developed against the C-terminal end of xP2 has demonstrated immunoreactivity within the epidermis. nih.gov This localization points to a potential involvement in the maintenance and development of this tissue. The epidermis is a dynamic barrier, constantly undergoing self-renewal, a process reliant on regulated cell proliferation and differentiation. The presence of xP2 in this environment, particularly the discussion of its potential activity in the germinal layer, suggests it may act as a signaling molecule to help regulate these homeostatic processes. nih.govebi.ac.uk
Investigation of this compound as a Potential Growth Factor
The this compound has been identified as a potential growth factor. nih.gov This hypothesis is supported by several key findings. Firstly, its structural classification within the P-domain family, which shares characteristics with modules like the epidermal growth factor (EGF) and EGF-like repeats, provides a strong basis for this theory. nih.gov Secondly, its specific localization in the skin and granular glands, tissues that require regulated cell growth for maintenance and repair, aligns with the function of a growth factor. nih.gov The observed immunoreactivity in the germinal layer of the epidermis, the primary site of cell proliferation, further strengthens the possibility that xP2 exerts growth-promoting activities. nih.govebi.ac.uk
| Characteristic | Description | Source |
|---|---|---|
| Organism | Xenopus laevis (African clawed frog) | nih.gov |
| Primary Synthesis Location | Skin | nih.gov |
| Protein Family | P-domain peptide family | nih.gov |
| Key Structural Feature | Contains two P-domains | nih.gov |
| Proposed Function | Potential growth factor | nih.govebi.ac.uk |
Mechanisms of Action within Cellular Environments
While the localization and structural family of xP2 strongly suggest a role as a growth factor, the specific molecular mechanisms through which it acts within the cellular environment have not been fully elucidated. As a secretory polypeptide, it is presumed to function as an extracellular signaling molecule, likely by binding to specific cell surface receptors to initiate an intracellular response. However, the identity of these receptors and the downstream signaling pathways they activate remain subjects for further investigation. The protein's cysteine-rich P-domain structure is similar to that of EGF, suggesting it might engage with cellular machinery in a comparable manner to stimulate cell proliferation or differentiation. nih.gov
Comparative Analysis of Physiological Roles within the P-Domain Family
The this compound is distinct among the P-domain peptide family, particularly when compared to the well-studied spasmolytic polypeptides (PSP). nih.gov A primary distinguishing feature is its site of synthesis. While xP2 is synthesized in the skin, other P-domain peptides like PSP are typically produced in the stomach or pancreas. nih.gov This stark difference in localization implies a divergence in physiological roles. While pancreatic and gastric P-domain peptides are involved in processes related to the digestive system, the cutaneous synthesis of xP2 points towards specialized functions in epidermal and glandular homeostasis. nih.gov This suggests that while sharing a common structural domain, members of the P-domain family have evolved to fulfill tissue-specific functions.
Intermolecular Interactions and Signaling Network Integration of Xp2 Protein
Identification and Mapping of xP2 Protein-Protein Interactions
The study of protein-protein interactions (PPIs) is fundamental to understanding the cellular functions of the this compound. While a comprehensive interaction map for xP2 has not been fully elucidated, preliminary findings suggest its involvement in the protective mucous layer of the skin.
Detailed Research Findings: Research into the components of Xenopus laevis integumentary mucus has provided initial insights into potential xP2 interactors. TFF peptides are known to be co-secreted with mucins and can interact with them to modulate the properties of the mucus barrier. mdpi.comnih.gov One study has indicated that xP2 may be associated with low-molecular-mass forms of Frog Integumentary Mucin-A.1 (FIM-A.1). mdpi.com This interaction is likely non-covalent and may be based on the lectin (sugar-binding) activities attributed to TFF domains. mdpi.com For example, other TFF proteins, such as TFF2, are known to form stable complexes with mucins like MUC6. mdpi.com However, specific domains and residues involved in the interaction between xP2 and other proteins have not yet been mapped.
| Interacting Protein | Organism | Method of Identification | Type of Interaction | Functional Relevance |
|---|---|---|---|---|
| Frog Integumentary Mucin-A.1 (FIM-A.1) | Xenopus laevis | Biochemical analysis of skin secretions | Suspected non-covalent association | Mucus barrier formation and stability mdpi.com |
Engagement with Cellular Receptors and Downstream Effector Molecules
As a putative growth factor, xP2 is expected to exert its effects by binding to specific cell surface receptors, thereby initiating intracellular signaling. uniprot.org However, the specific receptor for the this compound has not been experimentally identified.
General studies of the Trefoil Factor Family, to which xP2 belongs, suggest potential receptor interactions. For instance, some TFF peptides have been shown to interact with the CXCR4 chemokine receptor. mdpi.com Whether xP2 utilizes this or a different receptor remains an open area of investigation. The identification of its cognate receptor is a critical step for determining the downstream effector molecules that are activated or inhibited in response to xP2 binding.
Integration into Established Signaling Pathways and Regulatory Cascades
The integration of xP2 into specific signaling pathways is largely inferred from the general functions of the TFF peptide family. TFF peptides are broadly implicated in mucosal protection and repair, processes that involve pathways related to cell migration, anti-apoptosis, and inflammation. nih.gov
Some TFF family members are known to act as antagonists for certain cytokine receptors (e.g., for IL-1β, IL-6, and TNFα) and can be involved in chemokine-mediated signaling pathways. mdpi.comwikipedia.org This suggests a potential role for xP2 in modulating immune and inflammatory responses in the skin. However, direct evidence linking xP2 to a specific, established signaling cascade like the Wnt or BMP signaling pathways, which are active in Xenopus development, is currently lacking in the scientific literature. nih.govnih.gov
Post-Translational Modifications of this compound and Their Functional Implications
Post-translational modifications (PTMs) are crucial for the proper folding, stability, and function of secretory proteins like xP2. Analysis of the this compound (UniProt accession P17437) has confirmed several PTMs. uniprot.org
Detailed Research Findings: The primary transcript of xP2 undergoes proteolytic cleavage to remove a 22-amino acid N-terminal signal peptide, a common modification that directs the protein into the secretory pathway. uniprot.org The mature protein is characterized by the presence of multiple disulfide bonds. Specifically, six disulfide bonds have been identified within its two P-domains. uniprot.org These covalent linkages between cysteine residues are a hallmark of the TFF domain and are essential for creating the stable, three-leafed "trefoil" structure. mdpi.com This rigid structure is critical for the protein's stability and its biological activity, including potential resistance to proteolysis in the extracellular environment of the skin mucus. uniprot.org To date, other modifications such as phosphorylation or glycosylation have not been reported for the this compound.
| Modification Type | Location/Residues | Description | Functional Implication |
|---|---|---|---|
| Signal Peptide Cleavage | Amino acids 1-22 | Removal of the N-terminal signal sequence. | Enables secretion of the protein from the cell. uniprot.org |
| Disulfide Bond | 351↔377 | Covalent bond between two cysteine residues. | Stabilizes the tertiary structure of the P-domain. uniprot.org |
| Disulfide Bond | 361↔376 | Covalent bond between two cysteine residues. | Stabilizes the tertiary structure of the P-domain. uniprot.org |
| Disulfide Bond | 371↔388 | Covalent bond between two cysteine residues. | Stabilizes the tertiary structure of the P-domain. uniprot.org |
| Disulfide Bond | 398↔424 | Covalent bond between two cysteine residues. | Stabilizes the tertiary structure of the P-domain. uniprot.org |
| Disulfide Bond | 408↔423 | Covalent bond between two cysteine residues. | Stabilizes the tertiary structure of the P-domain. uniprot.org |
| Disulfide Bond | 418↔435 | Covalent bond between two cysteine residues. | Stabilizes the tertiary structure of the P-domain. uniprot.org |
Advanced Methodologies for Xp2 Protein Research
Recombinant Protein Expression and Purification Strategies
To obtain the large quantities of pure xP2 protein required for structural and functional studies, recombinant expression systems are indispensable. The gene encoding xP2 is cloned into an expression vector, which is then introduced into a host organism. The choice of expression system is critical and depends on factors such as protein complexity, yield requirements, and post-translational modifications.
Commonly used systems for xP2 production include:
Escherichia coli : A cost-effective and rapid system, ideal for producing unmodified xP2. However, it may lead to the formation of insoluble inclusion bodies if the protein does not fold correctly.
Yeast (e.g., Pichia pastoris) : Offers a balance of speed and the ability to perform some post-translational modifications, making it suitable for more complex versions of xP2.
Insect Cells (e.g., Sf9, Hi5) : Utilized with baculovirus vectors, this system is excellent for producing high yields of properly folded, soluble xP2 with complex modifications.
Mammalian Cells (e.g., HEK293, CHO) : This system is used when native-like post-translational modifications are crucial for xP2's biological activity, though it is generally more time-consuming and expensive.
For purification, recombinant xP2 is often engineered with an affinity tag. This small peptide or protein sequence allows for highly specific capture of the fusion protein from the crude cell lysate. A single affinity chromatography step can often achieve high purity. Subsequent polishing steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve homogeneity.
Table 1: Comparison of Expression Systems for Recombinant this compound
| Feature | E. coli | Yeast | Insect Cells | Mammalian Cells |
|---|---|---|---|---|
| Complexity | Low | Moderate | High | Very High |
| Cost | Low | Low-Moderate | High | Very High |
| Yield | High | High | Very High | Variable |
| Folding | Prone to misfolding | Generally good | Excellent | Excellent |
| Post-Translational Modifications | None | Simple (e.g., glycosylation) | Complex | Most native-like |
Proteomic Approaches for Identification and Characterization
Proteomics provides powerful tools for the in-depth analysis of the this compound, from confirming its identity to elucidating its structure and expression levels.
Mass spectrometry (MS) is a cornerstone of protein analysis, measuring the mass-to-charge ratio of ions to identify and characterize molecules.
Bottom-Up Proteomics : This is the most common approach. The this compound is first enzymatically digested into smaller peptides (typically with trypsin). These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The fragmentation patterns of the peptides are used to determine their amino acid sequences, which are then matched to a database to confirm the identity of xP2.
Top-Down Proteomics : In this method, the intact this compound is introduced into the mass spectrometer. This approach provides information on the precise molecular weight of the full-length protein, allowing for the direct characterization of post-translational modifications and sequence variants without the need for enzymatic digestion.
Crosslinking Mass Spectrometry (XL-MS) : To understand the three-dimensional structure of xP2 or its interactions with other proteins, chemical crosslinkers are used. thermofisher.com These reagents covalently link amino acids that are in close proximity. acs.org After digestion, the linked peptides are identified by MS, providing distance constraints that help model the protein's fold and interaction interfaces. acs.orgnih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : This technique probes the conformation and dynamics of the this compound in solution. nih.gov The protein is incubated in a deuterated buffer, causing backbone amide hydrogens to exchange with deuterium (B1214612). thermofisher.com The rate of exchange depends on the solvent accessibility and hydrogen bonding of the protein's structure. acs.org By measuring the deuterium uptake in different regions of the protein over time, researchers can map conformational changes, ligand binding sites, and areas of flexibility. nih.govthermofisher.comcreative-proteomics.com
Quantitative proteomics measures the abundance of the this compound across different samples, providing insights into its regulation in various biological states. This can be achieved through several MS-based strategies:
Label-Free Quantification : This method compares the signal intensities of peptides corresponding to xP2 across different MS runs. It is technically straightforward but requires sophisticated computational analysis to normalize for variations between samples.
Stable Isotope Labeling : In this approach, proteins in different samples are differentially labeled with heavy and light isotopes. For example, in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing either normal or heavy isotope-labeled amino acids. The samples are then mixed, and the relative abundance of xP2 is determined by comparing the signal intensities of the heavy and light peptide pairs in a single MS analysis. Other methods involve chemical labeling with isobaric tags (e.g., TMT, iTRAQ), which allows for the simultaneous comparison of multiple samples.
Table 2: Summary of Quantitative Proteomic Methods for xP2 Profiling
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Label-Free | Compares peptide signal intensity across runs. | No special reagents needed; unlimited samples. | Requires complex data alignment; sensitive to run-to-run variation. |
| Metabolic Labeling (SILAC) | Cells incorporate heavy/light amino acids. | Highly accurate; low experimental variation. | Limited to cell culture; costly isotopes. |
| Chemical Labeling (iTRAQ/TMT) | Peptides are tagged with isobaric chemical labels. | High multiplexing capability; applicable to any sample type. | Potential for incomplete labeling; higher cost. |
Genetic Manipulation Techniques for Functional Perturbation
To understand the cellular function of xP2, researchers manipulate its expression levels or alter its structure through genetic engineering.
Altering the amount of this compound in cells and observing the resulting phenotype is a fundamental strategy for functional analysis.
Gene Knockdown : The expression of the xP2 gene can be temporarily reduced or "knocked down" using RNA interference (RNAi). labome.com Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to the xP2 messenger RNA (mRNA). patsnap.com When introduced into cells, these small RNAs guide a cellular complex to degrade the xP2 mRNA, thereby preventing its translation into protein. labome.compatsnap.com shRNAs can be delivered via viral vectors for stable, long-term knockdown. nih.govsitoolsbiotech.com
Gene Overexpression : To study the effects of excess xP2, its gene can be cloned into an expression plasmid under the control of a strong promoter. creative-biogene.com This plasmid is then introduced into cells (a process called transfection), leading to high levels of xP2 transcription and translation. creative-biogene.comspringernature.com This approach can help reveal the pathways and processes regulated by xP2.
Site-directed mutagenesis is a precise technique used to make specific, intentional changes to the DNA sequence of the xP2 gene. wikipedia.org This allows researchers to change specific amino acids in the this compound sequence. nih.govspringernature.com By systematically mutating residues in predicted active sites, binding domains, or post-translationally modified sites, scientists can directly test their importance. patsnap.com The functional properties of the mutant this compound are then compared to the wild-type version to establish clear structure-function relationships. patsnap.comfoodsafety.institute
Table 3: Genetic Perturbation Techniques for xP2 Functional Studies
| Technique | Goal | Mechanism | Application for xP2 |
|---|---|---|---|
| Gene Knockdown (siRNA/shRNA) | Decrease this compound levels. | RNA interference leads to mRNA degradation. | Determine the necessity of xP2 for a specific cellular process. |
| Gene Overexpression | Increase this compound levels. | Introduce a high-expression plasmid containing the xP2 gene. | Identify cellular pathways affected by elevated xP2 levels. |
| Site-Directed Mutagenesis | Change specific amino acids in xP2. | Introduce a point mutation into the xP2 gene sequence. | Pinpoint critical residues for xP2's catalytic activity or interactions. |
CRISPR/Cas9-mediated Genomic Editing
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary genome-editing tool that allows for precise modification of an organism's DNA. medlineplus.govfrontiersin.org This technology has been widely adapted from a naturally occurring immune defense system found in bacteria. medlineplus.gov In the context of this compound research, CRISPR/Cas9 provides a powerful method to investigate the protein's function by directly manipulating the gene that encodes it.
The system's mechanism involves two key components: the Cas9 nuclease, often called "molecular scissors," and a guide RNA (gRNA) designed to be complementary to a specific target DNA sequence within the xP2 gene. nih.gov When introduced into a cell, the gRNA directs the Cas9 protein to the precise location on the genome. nih.gov Cas9 then creates a double-strand break in the DNA. frontiersin.orgnih.gov The cell's natural repair mechanisms subsequently mend this break. This repair process can be harnessed in two main ways:
Non-Homologous End Joining (NHEJ): This pathway is error-prone and often results in small insertions or deletions (indels) at the cut site. These indels can cause a frameshift mutation, leading to a premature stop codon and effectively knocking out the gene, thus preventing the production of a functional this compound.
Homology-Directed Repair (HDR): By providing a DNA template containing a desired sequence, researchers can trick the cell into using the HDR pathway to repair the break. This allows for the precise insertion of new genetic material, such as a fluorescent tag (e.g., Green Fluorescent Protein) to track the protein's location, or the introduction of specific point mutations to study the functional importance of particular amino acids in the this compound.
By creating cell lines or model organisms where the xP2 gene is knocked out, mutated, or tagged, researchers can directly observe the resulting phenotypes to deduce the protein's role in cellular processes. nih.gov While a powerful tool, challenges such as potential off-target effects, where Cas9 cuts at unintended genomic locations, must be carefully monitored and controlled. frontiersin.orgmit.edu
| Experimental Goal | CRISPR/Cas9 Component | Cellular Repair Pathway | Expected Outcome for xP2 Gene | Research Application |
|---|---|---|---|---|
| Ablate xP2 function | Cas9 + gRNA targeting xP2 exon | Non-Homologous End Joining (NHEJ) | Gene knockout (frameshift mutation) | Determine the essentiality and overall function of xP2 by observing the cellular phenotype in its absence. |
| Study a specific functional domain | Cas9 + gRNA + HDR template with point mutation | Homology-Directed Repair (HDR) | Specific amino acid substitution | Investigate the importance of a particular residue for xP2's enzymatic activity or interaction with other proteins. |
| Visualize xP2 localization | Cas9 + gRNA + HDR template with GFP tag sequence | Homology-Directed Repair (HDR) | In-frame fusion of xP2 with GFP | Track the real-time movement and localization of the this compound within living cells using fluorescence microscopy. |
Immunological Techniques for Localization and Detection
Immunological techniques are fundamental for studying proteins like xP2. These methods leverage the high specificity of antibodies to bind to their target antigen (in this case, the this compound), allowing for its detection and visualization within cells and tissues.
Immunohistochemistry and Immunofluorescence Microscopy
Immunohistochemistry (IHC) and Immunofluorescence (IF) are powerful microscopy-based techniques used to determine the spatial distribution of the this compound within its native tissue and cellular context. cellsignal.com Both methods rely on a primary antibody that specifically recognizes and binds to the this compound. The key difference lies in the visualization method. biotechniques.com
In Immunohistochemistry (IHC) , the primary antibody is detected by a secondary antibody that is conjugated to an enzyme. biotechniques.com This enzyme catalyzes a reaction with a substrate to produce a colored precipitate (chromogen) at the location of the antigen. nih.gov This allows for the visualization of xP2 expression using a standard light microscope, providing valuable information about the protein's distribution in relation to tissue morphology. cellsignal.com
In Immunofluorescence (IF) , the detection is achieved using fluorophores—molecules that emit light of a specific wavelength when excited by another wavelength. nih.gov The fluorophore can be directly conjugated to the primary antibody (direct IF) or, more commonly, to a secondary antibody that binds the primary antibody (indirect IF). nih.govresearchgate.net The indirect method often provides signal amplification. nih.gov The resulting fluorescent signal is visualized with a specialized fluorescence or confocal microscope, enabling high-resolution imaging of xP2's subcellular localization.
The choice between IHC and IF depends on the specific research question, the required resolution, and the experimental context. researchgate.net
| Feature | Immunohistochemistry (IHC) | Immunofluorescence (IF) |
|---|---|---|
| Detection Method | Enzyme-catalyzed chromogenic reaction | Fluorophore-emitted light |
| Microscopy | Light Microscope | Fluorescence / Confocal Microscope |
| Signal Type | Colored precipitate | Fluorescent signal |
| Primary Application for xP2 | Analyzing xP2 expression within the morphological context of a tissue sample. | High-resolution mapping of xP2's subcellular location (e.g., nucleus, mitochondria). |
| Advantages | Signal is stable over time; provides anatomical context. | High sensitivity and resolution; allows for co-localization studies with multiple proteins using different colored fluorophores. |
| Limitations | Lower resolution than IF; quantification can be challenging. | Signal can be prone to photobleaching; tissue autofluorescence can interfere. |
Western Blotting for Expression Analysis
Western blotting, or immunoblotting, is a widely used analytical technique to detect and quantify the expression level of a specific protein, such as xP2, within a complex mixture of proteins extracted from cells or tissues. pnrjournal.comnih.gov This method provides data on the presence, relative abundance, and molecular weight of the target protein.
The Western blot workflow involves three main steps:
Separation: Protein lysates are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). thermofisher.com This process denatures the proteins and coats them with a negative charge, ensuring they migrate through the gel based primarily on their molecular weight.
Transfer: The separated proteins are then transferred from the gel onto a solid support membrane, typically made of nitrocellulose or polyvinylidene difluoride (PVDF). thermofisher.com This immobilizes the proteins, making them accessible for antibody detection.
Detection: The membrane is incubated with a primary antibody that specifically binds to the this compound. thermofisher.com After washing away unbound primary antibody, a secondary antibody, which is conjugated to a reporter enzyme (like horseradish peroxidase), is added. thermofisher.com This secondary antibody binds to the primary antibody. Finally, a chemiluminescent or fluorescent substrate is added, which reacts with the enzyme to produce a signal that can be captured by a detector. thermofisher.com
The intensity of the resulting band corresponding to xP2 is proportional to its abundance in the sample. thermofisher.com To ensure accurate quantification, the results are often normalized to a "housekeeping" protein, such as β-actin or GAPDH, which is expressed at a constant level across different conditions. thermofisher.com This normalization corrects for variations in sample loading. thermofisher.com
| Sample Condition | xP2 Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized xP2 Expression (xP2 / β-actin) | Interpretation |
|---|---|---|---|---|
| Control Cells | 15,000 | 30,000 | 0.50 | Baseline expression of this compound. |
| Cells + Treatment A | 42,000 | 28,000 | 1.50 | Treatment A leads to a significant upregulation of xP2 expression. |
| Cells + Treatment B | 6,500 | 32,500 | 0.20 | Treatment B causes a downregulation of xP2 expression. |
| xP2 Knockout Cells | 500 | 31,000 | 0.02 | Validation of successful gene knockout; no detectable this compound. |
Biophysical Methods for Interaction Analysis
Understanding the function of xP2 often requires studying its interactions with other biomolecules. Biophysical methods provide quantitative data on these interactions, revealing details about binding kinetics, affinity, and protein dynamics in real-time and in living cells.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular interactions in real-time. nih.goviaanalysis.com It is highly effective for characterizing the binding of this compound to its potential partners, which could include other proteins, nucleic acids, or small molecules.
The SPR method involves immobilizing one molecule (the "ligand," e.g., xP2) onto a sensor chip with a thin gold film. springernature.com A solution containing the other molecule (the "analyte," e.g., a potential binding partner) is then flowed over this surface. nih.gov When the analyte binds to the immobilized ligand, the mass on the sensor surface increases, which in turn changes the local refractive index. nih.govnih.gov This change is detected by monitoring the reflection of polarized light off the gold film, generating a real-time signal measured in response units (RU). affiniteinstruments.com
The resulting graph, or sensorgram, provides a wealth of kinetic information:
Association Phase: As the analyte flows over the surface, the signal increases as binding occurs. The rate of this increase is used to determine the association rate constant (kₐ). affiniteinstruments.com
Dissociation Phase: When the analyte solution is replaced with a buffer, the signal decreases as the analyte dissociates from the ligand. The rate of this decay is used to calculate the dissociation rate constant (kₔ). affiniteinstruments.com
Affinity: The equilibrium dissociation constant (Kₗ), a measure of binding affinity, can be calculated as the ratio of the rate constants (kₔ / kₐ). A lower Kₗ value indicates a stronger binding interaction. iaanalysis.com
| Analyte (Binding Partner) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (M) | Interaction Strength |
|---|---|---|---|---|
| Protein A | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ (2.0 nM) | High |
| Protein B | 2.2 x 10⁴ | 4.4 x 10⁻² | 2.0 x 10⁻⁶ (2.0 µM) | Moderate |
| Small Molecule X | 7.8 x 10³ | 9.1 x 10⁻² | 1.2 x 10⁻⁵ (12 µM) | Low |
| Control Protein (unrelated) | No Binding Detected | No Binding Detected | N/A | None |
Fluorescence Recovery After Photobleaching (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to measure the dynamics and mobility of fluorescently-tagged molecules within a living cell. nih.govfluorofinder.com To study the this compound using FRAP, it is typically expressed as a fusion protein with a fluorescent tag, such as Green Fluorescent Protein (GFP). wikipedia.org
The FRAP experiment consists of three phases:
Pre-bleach: A baseline image is taken of the fluorescently-tagged this compound distributed within a region of a cell (e.g., the nucleus or cytoplasm). fluorofinder.com
Photobleaching: A high-intensity laser is focused on a small, defined region of interest (ROI), which irreversibly destroys the fluorescence of the xP2-GFP molecules within that spot. researchgate.net
Post-bleach (Recovery): A low-intensity laser is then used to monitor the ROI over time. fluorofinder.com As unbleached xP2-GFP molecules from the surrounding area move into the bleached spot, the fluorescence within the ROI recovers. researchgate.net
By analyzing the rate and extent of this fluorescence recovery, researchers can extract key quantitative data about the protein's dynamics. nih.gov The rate of recovery is related to the protein's diffusion coefficient, indicating how quickly it moves through the cellular environment. wikipedia.org The extent of recovery reveals the mobile fraction of the protein—the percentage of xP2 molecules that are free to move, as opposed to an immobile fraction that may be tightly bound to cellular structures. nih.gov This technique is invaluable for understanding how xP2 navigates different cellular compartments and whether its mobility changes in response to cellular signals or interactions. nih.gov
| Cellular Compartment | Half-maximal Recovery Time (t₁/₂) (seconds) | Mobile Fraction (%) | Interpretation of xP2 Dynamics |
|---|---|---|---|
| Nucleoplasm | 1.2 | 85% | xP2 is highly mobile and diffuses freely within the nucleoplasm. |
| Cytoplasm | 0.8 | 92% | xP2 is very mobile in the cytoplasm, with slightly faster diffusion than in the more crowded nucleoplasm. |
| Mitochondrial Matrix | 5.7 | 45% | A significant fraction of xP2 is immobile or slow-moving, suggesting it is bound to mitochondrial structures. |
| Plasma Membrane | 12.3 | 30% | xP2 mobility is highly restricted, indicating stable association with membrane components or the underlying cytoskeleton. |
In Vitro and In Vivo Model Systems for Functional Studies (e.g., Xenopus laevis organ culture, cell lines)
The functional characterization of the this compound necessitates the use of robust in vitro and in vivo model systems. Given that the this compound was originally identified in Xenopus laevis, this organism and its derivatives are primary models for elucidating the protein's biological roles. uniprot.orgbjcancer.org
Xenopus laevis as a Model System: The African clawed frog, Xenopus laevis, offers a versatile platform for both in vivo and in vitro studies of xP2. As an in vivo model, the embryonic and tadpole stages of Xenopus are particularly amenable to developmental studies, allowing for the investigation of xP2's potential role as a growth factor in tissue development and regeneration. uniprot.orgmdpi.com Techniques such as morpholino-mediated knockdown can be employed to reduce xP2 expression and observe the resulting phenotypic changes, providing insights into its function during embryogenesis. nih.gov
Xenopus laevis Organ Culture: Organ culture systems derived from Xenopus laevis provide a valuable ex vivo approach to study the function of xP2 in a more controlled environment while still maintaining the tissue architecture. For instance, skin explants can be cultured to investigate the proposed role of xP2 in the growth of the germinal layer of the epidermis. uniprot.org This system allows for the direct application of purified this compound or agents that modulate its activity to observe the effects on cell proliferation and differentiation within the tissue context.
Xenopus Oocytes: Xenopus oocytes are a widely used in vitro system for the heterologous expression of proteins. mdpi.com Microinjection of xP2-encoding mRNA into oocytes can lead to the production of the protein, which can then be studied for its biochemical properties and interactions with other molecules in a controlled cellular environment. This system is particularly useful for initial functional screens and for validating potential interacting partners.
Cell Line Models: While specific studies utilizing cell lines for xP2 research are not yet prominent, various established cell lines can serve as powerful in vitro models. Human or other vertebrate cell lines, such as human embryonic kidney (HEK293) cells or immortalized keratinocytes, could be engineered to express the this compound. mdpi.comnih.gov These cellular models would be instrumental in dissecting the specific signaling pathways that xP2 may regulate. For example, researchers could investigate whether xP2 expression influences cell proliferation, migration, or differentiation in these cell lines. Furthermore, the use of machine learning frameworks on data from different cell lines could help in predicting cell-line-specific functions of xP2. nih.gov
| Model System | Type | Application for xP2 Research | Key Advantages |
|---|---|---|---|
| Xenopus laevis Embryos/Tadpoles | In Vivo | Studying the role of xP2 in embryonic development and tissue regeneration. | Allows for observation of systemic effects in a whole organism; amenable to genetic manipulation. |
| Xenopus laevis Organ Culture (e.g., Skin Explants) | Ex Vivo | Investigating the direct effects of xP2 on specific tissues. | Maintains tissue architecture while allowing for experimental control. |
| Xenopus laevis Oocytes | In Vitro | Heterologous expression for biochemical and interaction studies. | High protein expression levels; controlled cellular environment. |
| Vertebrate Cell Lines (e.g., HEK293, Keratinocytes) | In Vitro | Dissecting cellular signaling pathways regulated by xP2. | Highly controlled experimental conditions; amenable to high-throughput screening. |
Computational Biology and Bioinformatics for Sequence, Structure, and Interaction Analysis
Computational biology and bioinformatics provide a powerful arsenal (B13267) of tools for in-depth analysis of the this compound, from its primary amino acid sequence to its three-dimensional structure and potential interaction networks. nih.gov
Sequence Analysis: The amino acid sequence of the this compound, available from databases such as UniProt, serves as the foundation for a multitude of bioinformatic analyses. uniprot.org Tools for sequence alignment, such as BLAST (Basic Local Alignment Search Tool), can identify homologous proteins in other species, providing evolutionary insights and clues to conserved functional domains. sanfordhealth.org The this compound is characterized by the presence of a P-domain, and motif analysis tools can further delineate the specific features of this domain within the xP2 sequence. uniprot.org Physicochemical properties, including molecular weight, isoelectric point, and hydrophobicity, can be predicted from the sequence and are valuable for guiding experimental work. youtube.com
Structure Prediction: Predicting the three-dimensional structure of xP2 is crucial for understanding its function at a molecular level. wikipedia.org Advanced structure prediction methods, particularly those employing deep learning algorithms like AlphaFold2, can generate highly accurate models of protein structures. frontiersin.orgnih.gov These predicted structures can reveal the spatial arrangement of key residues within the P-domain and suggest potential binding sites for interacting molecules. The performance of such prediction methods is continually assessed in experiments like the Critical Assessment of Structure Prediction (CASP). predictioncenter.org
Interaction Analysis: Identifying the proteins that interact with xP2 is key to unraveling its biological function. Computational approaches can predict potential protein-protein interactions (PPIs). These predictions can be based on various factors, including sequence and structural homology to proteins with known interaction partners, and co-expression data. A predicted interaction network for xP2 can then be constructed and visualized using platforms like Cytoscape or the Protein Interaction Network Analysis (PINA) platform. bjcancer.orgebi.ac.ukresearchgate.net These networks provide a systems-level view of the potential cellular pathways in which xP2 is involved. Experimental validation of these predicted interactions is a critical next step.
| Analysis Type | Bioinformatics Tool/Method | Application to this compound | Expected Output |
|---|---|---|---|
| Sequence Analysis | BLAST, Clustal Omega | Identification of homologous sequences and conserved domains. | List of similar proteins, multiple sequence alignments highlighting conserved regions. |
| Structure Prediction | AlphaFold2, I-TASSER | Generation of a 3D model of the this compound. | A PDB file containing the predicted coordinates of the protein's atoms. |
| Interaction Network Analysis | Cytoscape, PINA | Prediction and visualization of potential xP2 interacting partners. | A network graph showing xP2 and its predicted interactors. |
Comparative Analysis and Evolutionary Perspective of Xp2 Protein
Homolog Identification and Sequence Conservation Across Vertebrate and Invertebrate Species
The xP2 protein from Xenopus laevis contains a trefoil domain, a conserved structural module characteristic of the Trefoil Factor family. Comparisons of the amino acid sequence of the xP2 trefoil domain with those of other trefoil family members in vertebrates, such as human intestinal trefoil factor (hITF/TFF3), human pS2 (TFF1), pig PSP (TFF2), and another Xenopus laevis skin protein, FIM-A.1, reveal shared consensus sequences within this domain. targetmol.com The presence of the trefoil domain in peptides found abundantly at mucosal surfaces across various animals, including mammals and amphibians, underscores its evolutionary significance. targetmol.comuniprot.orgdrugbank.com
While extensive data on invertebrate xP2 homologs specifically is limited in the provided sources, the Trefoil Factor family itself is suggested to have ancestors with TFF-like domains that arose before amphibian evolution. drugbank.com General studies on protein evolution indicate varying degrees of sequence conservation across vertebrate and invertebrate lineages, with some highly conserved non-coding sequences in vertebrates being unrecognizable in invertebrates. raybiotech.comraybiotech.comebi.ac.uk However, the conservation of the trefoil motif across diverse species where TFFs are found highlights the fundamental importance of this domain structure for its biological function.
Phylogenetic Relationships within the Trefoil Factor/P-Domain Family
The this compound is classified within the Trefoil Factor family, which is defined by the presence of the characteristic trefoil motif, also known as the P-domain. targetmol.comdrugbank.comuniprot.org This domain is cysteine-rich and forms a compact three-looped structure maintained by disulfide bonds. targetmol.comuniprot.org The mammalian TFF family consists of three main members: TFF1, TFF2, and TFF3. TFF1 and TFF3 each contain a single trefoil domain, while TFF2 comprises two homologous trefoil domains within a single polypeptide chain. uniprot.org These structural differences contribute to variations in their molecular forms, such as the homodimeric nature of TFF1 and TFF3 compared to TFF2. uniprot.org
Phylogenetic analyses of TFF proteins and their functional domains have been conducted to understand their evolutionary history and relationships. uniprot.org These studies highlight the conservation of TFF proteins while also suggesting functional divergence among trefoil domains. uniprot.org The presence of xP2 and other trefoil-containing proteins in Xenopus demonstrates the ancient origins of this protein family and its diversification within vertebrate lineages. targetmol.comdrugbank.com
Evolutionary Divergence and Functional Specialization in Different Organisms
Evolutionary divergence within protein families can lead to functional specialization in different organisms or tissues. The Trefoil Factor family, including xP2, exhibits such divergence. While mammalian TFFs are predominantly found in the gastrointestinal tract, playing key roles in mucosal protection and repair, xP2 was initially identified as a skin secretory protein in Xenopus laevis. targetmol.comdrugbank.comuniprot.org Furthermore, xP2 and another TFF-peptide, xP4, have also been localized to the stomach of Xenopus laevis. drugbank.com This differential tissue distribution of trefoil factors in Xenopus compared to mammals suggests evolutionary divergence leading to specialized functions in different mucosal environments.
The functional divergence within the Trefoil Factor family can be analyzed by examining changes in amino acid sequences and their impact on protein function. raybiotech.comuniprot.org Studies on other protein families, such as Tyrosine Kinases and Arp2, provide examples of how sequence divergence, including changes in specific structural regions or amino acid repeats, can lead to functional specialization or the evolution of novel functions. ebi.ac.uktargetmol.comtargetmol.comraybiotech.com While specific detailed research findings on the molecular mechanisms of xP2 functional specialization are not extensively provided in the search results, its presence in distinct tissues like skin and stomach in Xenopus, in contrast to the primarily gastrointestinal localization of many mammalian TFFs, strongly suggests an evolutionary adaptation for specialized roles in these different biological contexts. targetmol.comdrugbank.comuniprot.org The conserved trefoil domain likely maintains a core function related to mucosal interaction and protection, while other regions or regulatory mechanisms may contribute to the observed tissue specificity and functional variations. uniprot.orguniprot.org
Current Research Challenges and Future Directions for Xp2 Protein Studies
Elucidating Definitive Physiological Functions and Underlying Mechanisms of Action
Despite advancements in protein characterization, determining the precise physiological functions and detailed mechanisms of action for many proteins, including xP2, remains a considerable challenge. A significant portion of protein-coding genes in sequenced genomes still have functions that are either unknown or only partially characterized. frontiersin.org Proteins can have diverse roles, from catalyzing reactions to forming structural components or regulating other proteins, and some functions are inherently difficult to predict based solely on physical features. frontiersin.org
Challenges in this area include the fact that proteins with similar sequences or structures can exhibit different functions due to subtle variations. frontiersin.org Furthermore, many proteins possess multiple functions, adding complexity to their characterization. frontiersin.org The absence of suitable biochemical assays can also hinder the determination of function, particularly for roles involving the regulation of other proteins or the formation of larger complexes. frontiersin.org Future research needs to focus on developing more sophisticated experimental and computational approaches to accurately identify and validate the specific biological roles of xP2 protein and the molecular steps involved in its activity. Advances in bioinformatics and proteomics, such as analyzing protein expression levels under different conditions and identifying co-expressed proteins, can provide clues about potential pathways and complexes involving xP2. frontiersin.org
High-Resolution Structural Determination of this compound in Native Conformation and in Complex with Binding Partners
Obtaining high-resolution three-dimensional structures of proteins is fundamental to understanding their function, yet this presents ongoing difficulties for many proteins, including potentially xP2. Experimental methods like X-ray crystallography and NMR spectroscopy have limitations. For X-ray crystallography, challenges include obtaining high-quality crystals of the protein, which can be hindered by issues such as insufficient purity, conformational flexibility, and difficulties specific to membrane proteins if xP2 is membrane-associated. creative-biostructure.com The "phase problem," the lack of phase information in diffraction data, is another major bottleneck, particularly for novel proteins without homologous models. creative-biostructure.com NMR spectroscopy, while capable of high-resolution structure determination in solution, faces challenges with larger proteins and requires high protein concentrations. nih.gov Studying proteins in their native cellular environment using in-cell NMR is also technically challenging due to signal overlap, cell viability issues, and low sensitivity. acs.orgacs.org
Comprehensive Mapping of this compound Interaction Networks and Functional Interactomes
Proteins rarely function in isolation; they participate in complex networks of interactions with other proteins and molecules. Mapping the complete set of interactions for this compound, its interactome, is a significant challenge in post-genomic biology. paccanarolab.orgnih.gov While experimental methods like co-affinity purification followed by mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) have been developed to map interactomes, they have limitations. paccanarolab.orgnih.govplos.org AP-MS may not efficiently detect transient or low-abundance interactions, and Y2H requires the introduction of tags that can potentially disrupt native interactions. nih.govplos.org Integrating data from different experimental methods is often necessary to increase confidence in identified interactions, as each method may capture a different subset of the interactome. oup.comdana-farber.org
Computational methods are also used to predict protein interactions, often by integrating various types of genomic data. plos.org However, these methods can be biased by the data they are trained on and may not effectively identify novel interactions. plos.org Future research needs to focus on developing more sensitive and less biased experimental techniques for interaction discovery, as well as improving computational approaches for integrating diverse datasets and predicting physiologically relevant interactions. Understanding the dynamic nature of protein interactions, which change in response to cellular stimuli, adds another layer of complexity to interactome mapping. nih.gov
Development of Novel Research Tools and Assays for this compound Activity Measurement
Accurately measuring the activity of this compound is essential for understanding its function and identifying factors that modulate its activity. However, developing robust and reliable functional assays can be challenging. hilarispublisher.comdispendix.com Issues include managing false positives and negatives, assay variability, and non-specific interactions. dispendix.com For enzymes, challenges can arise with complex proteins like membrane-bound or multi-domain proteins. anilocus.com Determining the most appropriate functional readouts that accurately reflect the protein's physiological role is critical and can be difficult, especially for proteins with non-enzymatic functions. hilarispublisher.com
Developing assays that can be scaled for high-throughput screening, often required in drug discovery, while maintaining accuracy is another significant hurdle. hilarispublisher.comanilocus.com The stability of the protein outside its native environment can also impact assay development, particularly for membrane proteins that may undergo conformational changes upon extraction. hilarispublisher.com Future directions involve the development of innovative assay designs, potentially utilizing microfluidics or advanced optical and electrochemical methods, and the implementation of rigorous quality control measures and automation to enhance reliability and reproducibility. dispendix.comnih.gov
Exploration of Broader Biological Contexts and System-Level Roles Beyond Epidermal Function
Understanding the function of this compound solely within the context of epidermal function may provide an incomplete picture. Proteins operate within complex cellular systems, and their roles can extend to broader biological processes and pathways. abcam.comoup.com Taking a systems-level view involves analyzing how xP2 interacts with other cellular components, including other proteins, nucleic acids, and small molecules, and how its activity is integrated into larger cellular networks. oup.comoup.com
Q & A
Q. What experimental approaches are recommended to determine the structural and functional properties of xP2 protein?
To study xP2's structure-function relationship, combine computational predictions (e.g., AlphaFold2 for 3D modeling ) with experimental validation. For structural analysis, use cryo-electron microscopy (cryo-EM) or X-ray crystallography. Functionally, employ biochemical assays (e.g., enzymatic activity tests) and spectroscopic methods (UV-Vis/FTIR) to probe optoelectronic properties, as demonstrated for XP2 monolayers like TiP2 and HfP2 . Thermo Fisher’s protein interaction protocols (e.g., co-IP, crosslinking) can guide interaction studies .
Q. How can researchers validate the stability and dynamic behavior of this compound in vitro?
Use thermal shift assays (TSA) to measure thermal stability and circular dichroism (CD) spectroscopy to monitor secondary structure changes under varying conditions (pH, temperature). Molecular dynamics (MD) simulations can complement experimental data to predict conformational dynamics . For reproducibility, follow standardized protocols for protein purification and buffer optimization .
Advanced Research Questions
Q. How to resolve contradictory data on xP2’s catalytic activity observed across different experimental models?
Contradictions may arise from model-specific post-translational modifications (PTMs) or assay conditions. Address this by:
- Replicating experiments in orthogonal systems (e.g., yeast, mammalian cells, in vitro reconstitution).
- Quantifying PTMs via mass spectrometry .
- Applying statistical frameworks (e.g., Bayesian analysis) to assess confidence in conflicting results . Document all parameters (e.g., buffer composition, enzyme concentration) to ensure comparability .
Q. What strategies are effective for identifying xP2’s interaction partners in a tissue-specific context?
Use affinity purification mass spectrometry (AP-MS) with tagged xP2 constructs, coupled with crosslinking to capture transient interactions . For tissue-specificity, employ proximity-dependent biotinylation (e.g., BioID) in organoids or primary cell lines. Validate hits using orthogonal methods like yeast two-hybrid or surface plasmon resonance (SPR) .
Q. How to design a robust study to assess xP2’s role in photocatalytic water splitting, as suggested for XP2 monolayers?
- Experimental Design : Synthesize xP2 monolayers via chemical vapor deposition (CVD) and characterize using AFM/STEM .
- Functional Assays : Measure H2/O2 evolution rates under solar-simulated light (AM 1.5G spectrum) using gas chromatography.
- Controls : Include known photocatalysts (e.g., TiO2) and test under varying pH/redox conditions .
- Data Interpretation : Use density functional theory (DFT) to correlate electronic band structures with experimental efficiency .
Q. How can machine learning enhance the prediction of xP2’s functional impact from genetic variants?
Integrate P2T2’s variant annotation pipeline with deep learning models trained on evolutionary conservation scores (e.g., PhyloP) and structural features (e.g., solvent accessibility from AlphaFold2 predictions ). Validate predictions using saturation mutagenesis and high-throughput functional screens (e.g., deep mutational scanning) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
